acid red 87 excitation and emission spectrum
acid red 87 excitation and emission spectrum
An In-Depth Technical Guide to the Excitation and Emission Spectra of Acid Red 87 (Eosin Y)
Prepared by: Gemini, Senior Application Scientist
Introduction
Acid Red 87, more commonly known as Eosin Y, is a synthetic xanthene dye that holds a significant position in various scientific and industrial fields.[1] Derived from the bromination of fluorescein, its vibrant red hue and pronounced fluorescence have made it an indispensable tool for researchers, scientists, and drug development professionals.[1][2] It is widely recognized for its role as a counterstain in the ubiquitous Hematoxylin and Eosin (H&E) histological stain, but its utility extends far beyond simple visualization.[2][3] Eosin Y also functions as a powerful photosensitizer in organic synthesis, a biological stain for specific cellular components, and a fluorescent tracer in solution-based studies.[1][3][4]
The foundation of Eosin Y's diverse applicability lies in its photophysical properties—specifically, its ability to absorb light at one wavelength (excitation) and subsequently emit it at a longer, lower-energy wavelength (emission). This phenomenon, known as fluorescence, is governed by the molecule's electronic structure and is exquisitely sensitive to its immediate environment.
This guide provides a comprehensive technical exploration of the excitation and emission spectra of Acid Red 87. Moving beyond a simple recitation of values, we will delve into the core principles governing its spectral behavior, the environmental factors that modulate it, and the practical methodologies required for its accurate characterization. The objective is to equip the reader with the expert-level understanding necessary to harness the full potential of Eosin Y in demanding research and development applications.
Part 1: Core Photophysical Properties of Acid Red 87
The optical properties of Eosin Y are dictated by its central xanthene chromophore, a rigid, planar ring system that facilitates efficient π–π* electronic transitions upon absorption of visible light. This core structure is decorated with four bromine atoms and a pendant phenyl ring containing a carboxylic acid group, which influences its solubility and pH sensitivity.
When a photon of appropriate energy is absorbed, an electron is promoted from the ground state (S₀) to an excited singlet state (S₁). The molecule quickly relaxes to the lowest vibrational level of the S₁ state before returning to the ground state, emitting the energy difference as a fluorescent photon. This emitted photon is invariably of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.[5]
The precise wavelengths of maximum absorption and emission, along with the efficiency of the fluorescence process, are key quantitative parameters that define the dye's performance. These properties, however, are not fixed; they are highly dependent on the dye's environment, as detailed in Part 2. The following table summarizes the key photophysical parameters of Eosin Y in commonly used solvents.
| Photophysical Parameter | Value in Water | Value in Ethanol (Basic) |
| Excitation Maximum (λex) | ~517 nm[6] | ~525 nm[7] |
| Emission Maximum (λem) | ~535-546 nm[8][9] | ~554 nm[10] |
| Molar Extinction Coefficient (ε) | ~96,600 M-1cm-1 | 112,000 M-1cm-1[11] |
| Fluorescence Quantum Yield (Φf) | ~0.2[12][13] | ~0.67[7][11] |
| Stokes Shift | ~18-29 nm | ~29 nm |
Part 2: Factors Influencing Spectral Properties
A nuanced understanding of the factors that alter the spectral behavior of Eosin Y is critical for designing robust and reproducible experiments. The dye's fluorescence is not an intrinsic constant but a dynamic property modulated by its surroundings.
Effect of Solvent Environment
The polarity of the solvent has a profound impact on the electronic ground and excited states of the Eosin Y molecule, resulting in solvatochromic shifts.[5][13] Generally, as solvent polarity increases, the emission spectrum tends to shift to longer wavelengths (a red shift).[13] This is because the excited state often has a larger dipole moment than the ground state, leading to stronger stabilizing interactions with polar solvent molecules.[13] This stabilization lowers the energy of the excited state, resulting in a lower-energy (longer wavelength) emission. The quantum yield is also significantly affected; for instance, it is more than three times higher in ethanol than in water, indicating that non-radiative decay pathways are more prevalent in aqueous environments.[11][12][13]
Effect of pH
Eosin Y possesses both a carboxylic acid and a phenolic proton, allowing it to exist in different protonation states depending on the solution's pH.[14] This chemical versatility directly translates to its spectral properties. In acidic solutions (pH < 7), the fluorescence intensity of Eosin Y is significantly reduced.[15][16] As the pH increases and the solution becomes more basic, the molecule is deprotonated to its dianionic form, which is the species with the highest fluorescence intensity.[15] This pH-dependent behavior is a critical consideration for any application in buffered solutions, such as biological assays. The highest and most stable fluorescence intensity is typically observed at a pH above 5.5.[17]
Effect of Concentration
At low concentrations, the fluorescence intensity of Eosin Y is directly proportional to its concentration. However, as the concentration increases, several phenomena can lead to a deviation from this linearity.
-
Inner Filter Effect: At high concentrations, the sample can absorb a significant fraction of the excitation light before it reaches the center of the cuvette and can also reabsorb the emitted fluorescence, leading to artificially lowered intensity measurements.[11]
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Concentration Quenching: With increasing concentration, dye molecules can form non-emissive or very weakly fluorescent aggregates (dimers).[18] This process provides a non-radiative pathway for the excited state to return to the ground state, thereby "quenching" the fluorescence. The fluorescence quantum yield of the Eosin Y dimer has been estimated to be as low as 0.005.[18]
For quantitative fluorescence measurements, it is a standard and critical practice to work with dilute solutions where the absorbance at the excitation wavelength is less than 0.1.[11]
Part 3: Experimental Protocol for Spectral Characterization
This section provides a validated, step-by-step methodology for the accurate measurement of the excitation and emission spectra of Acid Red 87. The protocol is designed to mitigate common sources of error and ensure high-fidelity data.
Workflow for Spectral Characterization of Acid Red 87
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- 7. PhotochemCAD | Eosin Y [photochemcad.com]
- 8. Fluorescence spectrometric study of eosin yellow dye–surfactant interactions - Arabian Journal of Chemistry [arabjchem.org]
- 9. Fluorimetric Determination of Eosin Y in Water Samples and Drinks Using Deep Eutectic Solvent-Based Liquid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Spectroscopy for Studying Evaporating Droplets Using the Dye Eosin-Y [mdpi.com]
- 11. omlc.org [omlc.org]
- 12. jmchemsci.com [jmchemsci.com]
- 13. Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye [jmchemsci.com]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. ajgreenchem.com [ajgreenchem.com]
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